1-Phenylcyclohexanecarbonitrile
Overview
Description
1-Phenylcyclohexanecarbonitrile is an organic compound with the molecular formula C₁₃H₁₅N and a molecular weight of 185.27 g/mol . It is characterized by a phenyl group attached to a cyclohexane ring, which is further bonded to a nitrile group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Scientific Research Applications
1-Phenylcyclohexanecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential pharmacological properties, including its use in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
1-Phenylcyclohexanecarbonitrile is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Biochemical Analysis
Biochemical Properties
1-Phenylcyclohexanecarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are crucial for the metabolism and detoxification of the compound within biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to cytochrome P450 enzymes, altering their activity and affecting the metabolism of other substrates . This interaction can result in the inhibition of certain metabolic pathways and the activation of others.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to the compound can result in significant changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Studies have shown that high doses of the compound can lead to oxidative stress, liver damage, and other toxic effects. It is important to determine the threshold levels to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes oxidation and other metabolic reactions, leading to the formation of metabolites. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.
Preparation Methods
1-Phenylcyclohexanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by the addition of cyanide ion to form the nitrile group . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenylcyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming different derivatives depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives.
Mechanism of Action
The mechanism of action of 1-Phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
1-Phenylcyclohexanecarbonitrile can be compared with other similar compounds, such as:
1-Phenylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Phenylcyclohexanol: Contains a hydroxyl group instead of a nitrile group.
1-Phenylcyclohexylamine: Features an amine group in place of the nitrile group.
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenylcyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXIEQKHXAYAHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176448 | |
Record name | 1-Phenylcyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2201-23-2 | |
Record name | 1-Phenylcyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2201-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclohexanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2201-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylcyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclohexanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLCYCLOHEXANECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7PJG8E4XS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of alkali metal affect the stereochemical outcome of 1-Phenylcyclohexanecarbonitrile reductive decyanation?
A: Research indicates that the stereochemical course of reductive decyanation for this compound derivatives, specifically 4-t-Butyl-1-phenylcyclohexanecarbonitrile, is significantly influenced by the choice of alkali metal used in the reaction. [, ] When sodium is employed, a consistent ratio (1.5:1) favoring the thermodynamically stable product (5) over the other isomer (6) is observed, regardless of the starting stereoisomer of the nitrile. [] Conversely, reactions utilizing potassium exhibit heightened sensitivity to the type of hydrogen donors present. [] Notably, in the absence of hydrogen donors, both stereoisomers yield exclusively product 5, irrespective of the metal used. []
Q2: What role do hydrogen donors play in the reductive decyanation of this compound?
A: Hydrogen donors play a crucial role in influencing the stereoselectivity of this compound derivative reductive decyanation, particularly in potassium-mediated reactions. [] The specific type of alcohol used as a hydrogen donor can significantly alter the ratio of products obtained. [] This suggests that the hydrogen donor actively participates in the reaction mechanism, influencing the stereochemical outcome. Further research is needed to fully elucidate the mechanistic details and the impact of different hydrogen donor characteristics on product distribution.
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